

Application Notes and Protocols for Labeling Oligonucleotides with Biotin-PEG11-Amine

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Compound of Interest

Compound Name: *Biotin-PEG11-Amine*

Cat. No.: *B606120*

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Introduction

Biotin labeling of oligonucleotides is a cornerstone technique in molecular biology, enabling a wide array of applications from affinity purification to advanced diagnostics. The strong and highly specific interaction between biotin and streptavidin (or avidin) provides a robust method for capturing, immobilizing, and detecting nucleic acids.[1][2] The use of a Polyethylene Glycol (PEG) spacer, such as the 11-unit PEG chain in **Biotin-PEG11-Amine**, offers significant advantages by increasing the water solubility of the biotinylated molecule and reducing steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[3][4]

This document provides detailed protocols for the conjugation of **Biotin-PEG11-Amine** to amino-modified oligonucleotides via N-hydroxysuccinimide (NHS) ester chemistry. It includes methodologies for the labeling reaction, purification of the conjugate, and quantification of biotin incorporation.

Principle of the Reaction

The labeling strategy relies on the reaction between an amine-modified oligonucleotide and an NHS ester of Biotin-PEG11. The primary amine group on the oligonucleotide acts as a nucleophile, attacking the carbonyl group of the NHS ester. This results in the formation of a

stable amide bond and the release of N-hydroxysuccinimide.[5] This reaction is highly efficient and specific for primary aliphatic amines under appropriate pH conditions.

Data Presentation

The efficiency of the biotinylation reaction is influenced by several factors, including the molar ratio of the biotinylating reagent to the oligonucleotide and the reaction time. The following table summarizes representative data on the expected labeling efficiency under various conditions.

Molar Excess of Biotin-PEG11-NHS Ester (over oligonucleotide)	Reaction Time (hours)	Expected Labeling Efficiency (%)
5x	1	75-85
5x	2	80-90
10x	1	85-95
10x	2	>95
20x	1	>95
20x	2	>98

Note: This data is illustrative and actual results may vary depending on the specific oligonucleotide sequence, purity, and reaction conditions.

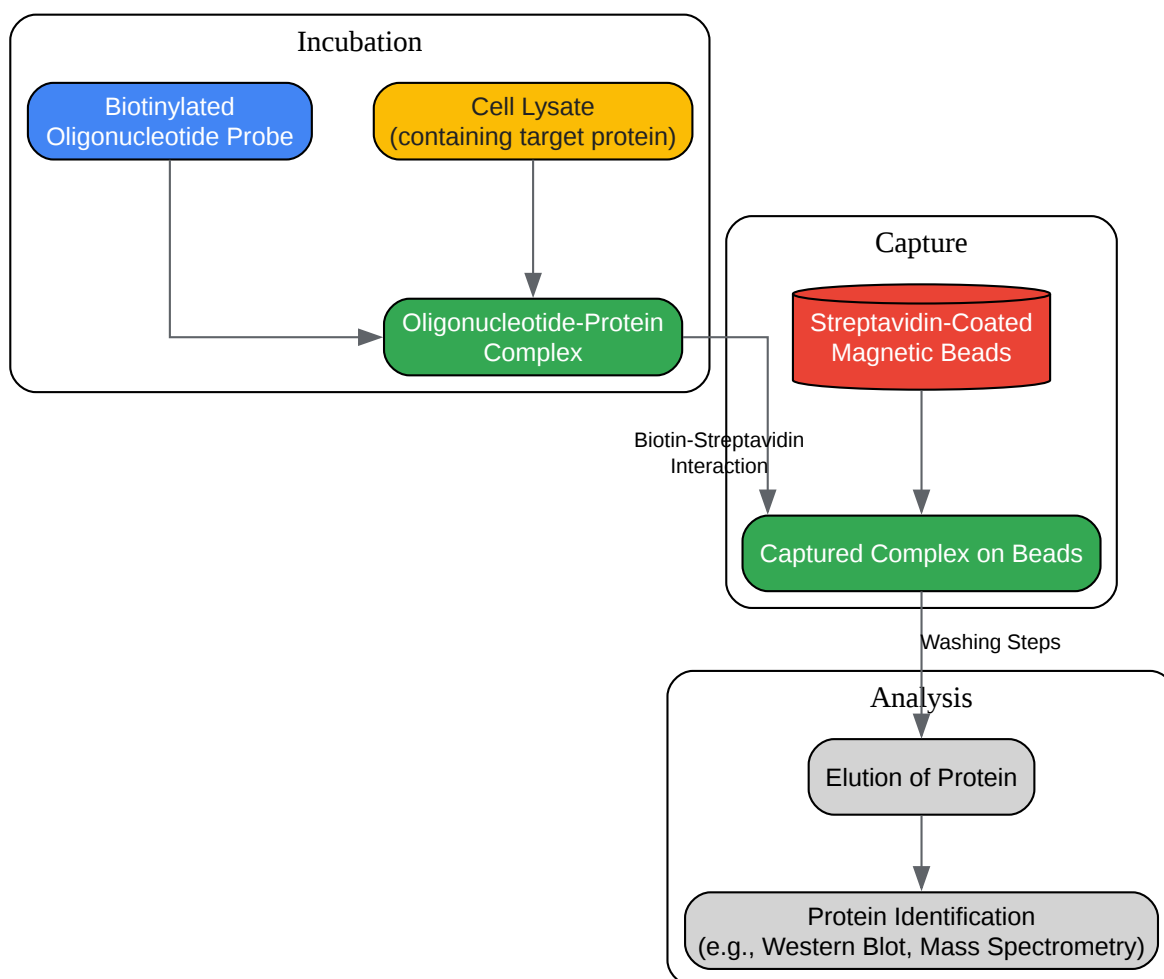
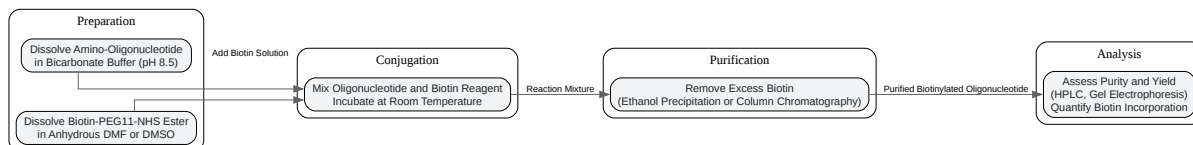
Experimental Protocols

Materials and Reagents

- 5'- or 3'-amino-modified oligonucleotide
- **Biotin-PEG11-Amine** (pre-activated as an NHS ester or to be activated)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
- 0.1 M Sodium Bicarbonate buffer (pH 8.5)

- 3 M Sodium Chloride
- 100% Ethanol, ice-cold
- 70% Ethanol, ice-cold
- Nuclease-free water
- Purification columns (e.g., desalting columns, reverse-phase HPLC)

Experimental Workflow Diagram



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